![molecular formula C11H16BNO4 B1418418 4-(3-Methoxypropylcarbamoyl)phenylboronic acid CAS No. 913835-85-5](/img/structure/B1418418.png)
4-(3-Methoxypropylcarbamoyl)phenylboronic acid
Overview
Description
“4-(3-Methoxypropylcarbamoyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It is used as a reactant/reagent in the preparation of trisubstituted β-carboline derivatives as inhibitors of PIM kinases for treating cancers .
Molecular Structure Analysis
The molecular structure of “4-(3-Methoxypropylcarbamoyl)phenylboronic acid” is characterized by the presence of a phenylboronic acid group and a methoxypropylcarbamoyl group . The molecular weight of the compound is 237.06 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(3-Methoxypropylcarbamoyl)phenylboronic acid” are not available, phenylboronic acids are known to participate in various reactions. These include Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and palladium-catalyzed stereoselective Heck-type reactions .
Physical And Chemical Properties Analysis
“4-(3-Methoxypropylcarbamoyl)phenylboronic acid” is a solid compound with a predicted density of 1.18±0.1 g/cm3 . It has a melting point of 130-133℃ . The compound has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .
Scientific Research Applications
Supramolecular Assemblies
4-(3-Methoxypropylcarbamoyl)phenylboronic acid plays a role in the formation of supramolecular assemblies. Phenylboronic and 4-methoxyphenylboronic acids create assemblies due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. This results in centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in the crystal structure of 4-methoxyphenylboronic acid (Pedireddi & Seethalekshmi, 2004).
Glucose and Lactic Acid-Responsive Micelles
This compound is used in creating biocompatible and biodegradable block copolymer micelles responsive to glucose and lactic acid. The block copolymer micelles, synthesized using phenylboronic ester, demonstrate potential in drug delivery, especially under pathological and physiological conditions (Vrbata & Uchman, 2018).
Intelligent Bio-Hydrogel
Novel cellulose/4-vinyl-phenylboronic acid composite bio-hydrogels, showcasing glucose and pH-responsive behaviors, have been developed. These hydrogels are prepared via electron beam irradiation technology, offering potential applications in various fields including insulin release regulation (Peng et al., 2018).
Vibrational Studies of Phenylboronic Acid Derivatives
Research into the vibrational studies of phenylboronic acid derivatives, like 4-carboxy phenylboronic acid, provides insights into their molecular structure and spectroscopic parameters. This information is essential for the development of functionalized derivatives for various applications (Dikmen & Alver, 2021).
Optical Modulation in Nanotechnology
4-carboxyphenylboronic acids are significant in anchoring hydrophilic polymer backbones to the surfaces of hydrophobic materials like graphene or carbon nanotubes. This application is crucial in developing optical modulation technologies, especially in near-infrared fluorescence in response to saccharide binding (Mu et al., 2012).
Hydrogel Swelling Properties
Phenylboronic acids, when polymerized into hydrogels, provide a nonenzymatic means for sensing glucose concentration. The study of swelling properties of hydrogels containing phenylboronic acids like methacrylamidophenylboronic acid is essential in understanding their application in glucose monitoring systems (Kim, Mujumdar, & Siegel, 2013).
Reversible Sol-Gel Transition Gels
Phenylboronic acid derivatives are used in the creation of dynamic gels based on reversible phenylboronic acid-diol ester bonds. These gels have potential applications in dynamic or bioresponsive technologies due to their unique properties and reversible sol-gel phase transition capabilities (Xu et al., 2011).
Safety And Hazards
properties
IUPAC Name |
[4-(3-methoxypropylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-17-8-2-7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVBRVOOLKNOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657067 | |
Record name | {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropylcarbamoyl)phenylboronic acid | |
CAS RN |
913835-85-5 | |
Record name | {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Methoxypropylcarbamoyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.